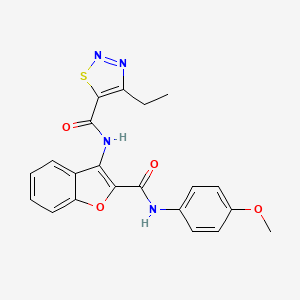
4-ethyl-N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-ethyl-N-(2-((4-methoxyphenyl)carbamoyl)benzofuran-3-yl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole class of compounds, which have garnered attention for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O3S, with a molecular weight of 398.48 g/mol. The structure includes a benzofuran moiety, thiadiazole ring, and a methoxyphenyl group, contributing to its potential biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:
- Compound Evaluation : A related thiadiazole derivative exhibited significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values ranging from 12.4 to 16.5 μM against pathogens like Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
Thiadiazole derivatives have also shown promise as antiviral agents:
- Inhibition Studies : Compounds in this class demonstrated inhibition of viral replication in vitro, particularly against Hepatitis C virus (HCV), with effective concentrations (EC50) ranging from 30.57 to 2.1 μM .
- Case Study : A specific thiadiazole derivative was found to inhibit the activity of NS5B RNA polymerase by more than 95%, showcasing its potential as an antiviral agent .
Anticancer Activity
The anticancer potential of this compound is also noteworthy:
- Cell Line Studies : In vitro studies indicated that related compounds displayed significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), with IC50 values in the range of 10–20 μM .
- Mechanistic Insights : These compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Effective Concentration (μM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 12.4 - 16.5 | |
| Antiviral | HCV | 30.57 - 2.1 | |
| Anticancer | MCF-7 | 10 - 20 | |
| HepG-2 | 15 - 25 |
The biological activities of thiadiazole derivatives are attributed to several mechanisms:
- Antimicrobial Mechanisms : Inhibition of cell wall synthesis and disruption of nucleic acid synthesis.
- Antiviral Mechanisms : Interference with viral replication processes and inhibition of key viral enzymes.
- Anticancer Mechanisms : Induction of apoptosis through mitochondrial pathways and modulation of signaling pathways involved in cell growth.
Propriétés
IUPAC Name |
4-ethyl-N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-3-15-19(30-25-24-15)21(27)23-17-14-6-4-5-7-16(14)29-18(17)20(26)22-12-8-10-13(28-2)11-9-12/h4-11H,3H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGRZERVZSPBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














